BRD4770 is a small-molecule compound classified as a histone methyltransferase inhibitor. Specifically, it demonstrates inhibitory activity against G9a (also known as euchromatic histone-lysine N-methyltransferase 2, EHMT2) and its closely related homolog GLP (also known as euchromatic histone-lysine N-methyltransferase 1, EHMT1). [] G9a and GLP are primarily recognized for catalyzing the di-methylation of lysine 9 on histone H3 (H3K9me2), a post-translational modification associated with transcriptional repression. [] Due to its ability to inhibit these enzymes, BRD4770 serves as a valuable tool in scientific research to investigate the role of G9a and GLP in various biological processes, including gene expression, cell proliferation, differentiation, and disease pathogenesis. [, , , ]
BRD4770 was developed as part of a broader effort to identify small-molecule probes that can inhibit histone methyltransferases. It is classified under the category of benzamides and benzimidazoles, which are known for their diverse biological activities. The compound is cataloged with the CAS number 1374601-40-7, and it is recognized for its specific inhibition of the G9a enzyme, which plays a critical role in histone methylation processes linked to gene regulation and cancer progression .
The synthesis of BRD4770 involves several chemical reactions typical for creating benzimidazole derivatives. While specific synthetic routes may vary, a common approach includes the following steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of BRD4770 features a benzimidazole ring system, which is characteristic of many histone methyltransferase inhibitors. Key structural data includes:
The structural integrity and functional groups present in BRD4770 facilitate its binding to G9a, thereby inhibiting its enzymatic activity .
BRD4770 primarily acts through competitive inhibition of G9a, leading to altered histone methylation patterns. Key reactions include:
These reactions highlight BRD4770's potential as a therapeutic agent by modulating epigenetic landscapes within cancer cells.
BRD4770 exerts its effects primarily through the inhibition of G9a-mediated histone methylation, leading to several downstream effects:
These mechanisms underscore BRD4770's multifaceted role in influencing cell fate decisions.
BRD4770 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for biological assays and potential therapeutic applications .
BRD4770 has significant potential applications in scientific research, particularly in cancer biology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3